5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-3-5-7(11-4)10-2-1-9-5/h1-3H,(H2,8,12)(H,10,11) |
InChI Key |
NDGDWNPLSINEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5h Pyrrolo 2,3 B Pyrazine 6 Carboxamide and Its Derivatives
Foundational Cyclization and Annulation Strategies
The construction of the pyrrolo[2,3-b]pyrazine ring system often relies on classical cyclization and annulation reactions. These methods involve the stepwise formation of the fused bicyclic structure from acyclic or monocyclic precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a key strategy for the formation of the pyrrolo[2,3-b]pyrazine core. This approach typically involves the synthesis of a substituted pyrrole (B145914) precursor bearing functional groups that can react with each other to form the pyrazine (B50134) ring. A notable example involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov While this specific example leads to pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazin-4(3H)-ones, the underlying principle of using a suitably functionalized pyrrole as a template for ring closure is a cornerstone of this synthetic approach. nih.gov The synthesis of the requisite aminopyrrolocarbamate precursors can be achieved through a multi-step sequence involving chlorination of a pyrrole carboxylic acid, followed by amination and subsequent N-amination. nih.gov
| Starting Material | Key Intermediates | Product | Reference |
| 3-chloro-1H-pyrrole-2-carboxylic acid | 1H-pyrrole-2-carboxamide, N-aminopyrrole | Pyrrolotriazinone | nih.govnih.gov |
Pyrrole-2-carboxaldehyde and Acetophenone Condensation Routes
The Claisen-Schmidt condensation reaction between pyrrole-2-carboxaldehyde and substituted acetophenones provides a versatile entry into chalcone (B49325) intermediates, which are valuable precursors for the synthesis of various heterocyclic systems. nih.govscholarsresearchlibrary.com This reaction is typically carried out in a basic methanolic solution. scholarsresearchlibrary.com The resulting pyrrole-based chalcones, which are α,β-unsaturated ketones, can then undergo subsequent reactions to form the desired pyrazine ring. The introduction of nitrogen atoms to form the pyrazine ring can be achieved by reacting the chalcone with a suitable nitrogen-containing reagent, followed by cyclization.
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Reference |
| Pyrrole-2-carboxaldehyde | Substituted Acetophenone | Claisen-Schmidt Condensation | Pyrrole-based chalcone | nih.govscholarsresearchlibrary.com |
Hydrazine-Mediated Cyclization Techniques
Hydrazine (B178648) and its derivatives are crucial reagents in heterocyclic synthesis, particularly for the formation of nitrogen-containing rings. In the context of pyrrolopyrazine synthesis, hydrazine hydrate (B1144303) can be used to mediate the cyclization of suitably substituted precursors. For instance, dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates can be cyclized in the presence of hydrazine hydrate under reflux conditions in ethanol (B145695) to afford complex polycyclic structures. acs.orgnih.gov The mechanism involves the domino-like nucleophilic addition of hydrazine to ester functionalities within the starting material, leading to ring closure. acs.orgnih.gov While this example illustrates the utility of hydrazine in constructing fused nitrogen-containing rings, the direct synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide via this method would necessitate a specifically designed precursor. Copper-mediated cyclization reactions of enediynones with hydrazine have also been reported to produce pyrazolo[1,5-a]pyridines, showcasing another facet of hydrazine's utility in forming nitrogenous heterocycles. rsc.org
Palladium-Catalyzed Synthetic Pathways
Modern organic synthesis has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives.
C-H Arylation Reactions
Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic cores, as it avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation has been successfully employed for the selective functionalization of related pyrrolopyrimidine scaffolds. For example, a mild and selective C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives with arylboronic acids has been achieved at room temperature using a Pd(II)/TEMPO catalytic system. nih.gov This methodology demonstrates excellent regioselectivity and functional group tolerance. nih.gov The application of such a strategy to the 5H-pyrrolo[2,3-b]pyrazine core would provide a direct route to C-arylated derivatives. The development of palladium-pivalic acid cocatalyst systems has also shown unprecedented reactivity in the direct arylation of unactivated arenes, a principle that can be extended to heteroaromatic systems. nih.gov
| Substrate | Reagent | Catalyst System | Key Features | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | Arylboronic acids | Pd(II)/TEMPO | C6 selectivity, room temperature | nih.gov |
| Unactivated arenes | Aryl bromides | Palladium-pivalic acid | High reactivity | nih.gov |
Heteroannulation Processes
Palladium-catalyzed heteroannulation offers an efficient route to construct the pyrrolo[2,3-b]pyrazine ring system in a single step from appropriately substituted precursors. An efficient synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines has been developed through a palladium-catalyzed heteroannulation process. researchgate.net This reaction starts with N-(3-chloropyrazin-2-yl)methanesulfonamide and terminal alkynes, and it is effective for both aryl- and alkylalkynes. researchgate.net The process is followed by a deprotection step to yield the desired pyrrolo[2,3-b]pyrazine products. researchgate.net Another example of heteroannulation involves the zinc triflate-catalyzed reaction of 3-aminocarbazoles with propargyl alcohols to form pyrrolo[2,3-c]carbazoles, which, while a different heterocyclic system, demonstrates the broader applicability of heteroannulation in synthesizing fused pyrrole rings. rsc.org
| Starting Materials | Catalyst | Product | Reference |
| N-(3-chloropyrazin-2-yl)methanesulfonamide, terminal alkynes | Palladium | 6-substituted-5H-pyrrolo[2,3-b]pyrazines | researchgate.net |
| 3-Aminocarbazoles, propargyl alcohols | Zinc triflate | Pyrrolo[2,3-c]carbazoles | rsc.org |
Suzuki and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds in the synthesis of complex organic molecules, including derivatives of this compound. nih.gov
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For the synthesis of 7-aryl or 7-heteroaryl-5H-pyrrolo[2,3-b]pyrazine derivatives, a common strategy involves the coupling of a 7-halo-5H-pyrrolo[2,3-b]pyrazine precursor with an appropriate aryl or heteroaryl boronic acid. nih.govnih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system such as dioxane/water. nih.govmdpi.com The efficiency of the coupling can be influenced by the nature of the substituents on both coupling partners. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been successfully achieved via Suzuki coupling, highlighting the utility of this method for similar carboxamide-containing heterocyclic systems. mdpi.com
The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.org While organostannanes are often highly toxic, the Stille reaction is valued for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org The mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org This methodology can be applied to the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives by reacting a 7-halo-5H-pyrrolo[2,3-b]pyrazine with an arylstannane or heteroarylstannane.
| Coupling Reaction | Typical Reactants | Common Catalysts | Key Features |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid + 7-halo-5H-pyrrolo[2,3-b]pyrazine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, low toxicity of boron reagents. organic-chemistry.orgnih.gov |
| Stille | Aryl/heteroaryl stannane (B1208499) + 7-halo-5H-pyrrolo[2,3-b]pyrazine | Pd(PPh₃)₄ | High functional group tolerance. organic-chemistry.orgwikipedia.org |
Regioselective Functionalization Approaches
The ability to selectively functionalize specific positions of the 5H-pyrrolo[2,3-b]pyrazine core is critical for structure-activity relationship studies and the optimization of biological activity.
Strategies for C-7 Position Functionalization
The C-7 position of the 5H-pyrrolo[2,3-b]pyrazine scaffold is a key site for introducing chemical diversity. evitachem.com Functionalization at this position can significantly modulate the biological properties of the molecule. evitachem.com One of the primary methods for C-7 functionalization is through palladium-catalyzed cross-coupling reactions, as discussed in the previous section, starting from a 7-halo precursor.
Another approach is the direct C-H functionalization, which avoids the need for pre-halogenated substrates. For the related pyrazolo[1,5-a]pyrazine (B3255129) scaffold, palladium-catalyzed direct C-H arylation at the C7 position has been achieved using aryl iodides in the presence of silver salts as an oxidant or base. rsc.org This strategy often relies on the innate directing group ability of a nitrogen atom within the heterocyclic system to achieve high regioselectivity. rsc.org
Furthermore, regioselective functionalization can be achieved through lithiation. Deprotonation at a specific carbon atom using a strong base like n-butyllithium, followed by quenching with an electrophile, can introduce a variety of substituents. mdpi.com For the 5H-pyrrolo[2,3-b]pyrazine system, selective lithiation at the C-7 position would provide a powerful route for introducing diverse functional groups.
A study on the analogous thieno[2,3-b]pyrazine (B153567) system demonstrated the synthesis of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate from the corresponding 7-amino precursor via a Sandmeyer-type reaction. thieme-connect.denih.gov This bromo-derivative then served as a key intermediate for introducing various arylamino groups at the C-7 position through Buchwald-Hartwig amination. thieme-connect.denih.gov This highlights a viable synthetic pathway that could be adapted for the this compound core.
Stereoselective Synthesis of Pyrrolo[2,3-b]pyrazine Analogues
Information specifically on the stereoselective synthesis of 5H-pyrrolo[2,3-b]pyrazine analogues is limited in the current literature. However, general principles of stereoselective synthesis can be applied to create chiral derivatives. For instance, the introduction of a chiral center can be achieved by using chiral starting materials or through asymmetric reactions.
One example in a related heterocyclic system involves the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones, followed by reaction with an electrophile. beilstein-journals.org Such an approach, if applied to a suitably substituted 5H-pyrrolo[2,3-b]pyrazine precursor, could lead to the formation of chiral analogues. Additionally, the synthesis of bis-steroidal pyrazine derivatives has been accomplished with a focus on controlling the stereochemistry of substituted groups, as it was found to be crucial for their biological activity. researchgate.net This underscores the importance of stereocontrol in the synthesis of biologically active heterocyclic compounds.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby reducing waste and saving time. clockss.org
While specific examples leading directly to this compound are not extensively reported, MCRs have been successfully employed for the synthesis of related pyrrolopyrazine and pyrazolopyrimidine systems. For instance, a one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite has been used to access 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org This demonstrates the potential of MCRs to construct the pyrrolopyrazine core.
Another relevant example is the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide. rsc.org The development of a multicomponent reaction for the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has also been reported. rsc.org These strategies, which involve the condensation of multiple building blocks, could potentially be adapted for the synthesis of the this compound scaffold, for example, by starting with a suitably substituted aminopyrazine precursor.
Derivatization and Scaffold Modification Techniques
The derivatization and modification of the 5H-pyrrolo[2,3-b]pyrazine scaffold are essential for fine-tuning its pharmacological properties. This often involves the introduction of various substituents at different positions of the heterocyclic core.
Introduction of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic substituents, particularly at the C-7 position, has been a key strategy in the development of 5H-pyrrolo[2,3-b]pyrazine-based compounds. evitachem.com As previously mentioned, Suzuki-Miyaura coupling is a primary method for achieving this transformation. nih.govnih.govrsc.org
Research has shown that the 7-position of the pyrrolo[2,3-b]pyrazine scaffold serves as a critical vector for optimizing biological activity and pharmacokinetic properties. evitachem.com For example, in the context of FGFR1 inhibitors, a 7-phenyl group was found to occupy a hydrophobic pocket, contributing significantly to the binding energy. evitachem.com The electronic nature of the substituents on this phenyl ring also plays a crucial role; electron-donating groups like methoxy (B1213986) can enhance kinase inhibition, while electron-withdrawing groups may diminish potency. evitachem.com
Alkylation and Acylation Reactions
The pyrrole nitrogen (N-5) of the this compound core is a key site for synthetic modification. Alkylation and acylation at this position introduce substituents that can significantly influence the molecule's biological activity, selectivity, and pharmacokinetic properties.
Research Findings:
The introduction of alkyl or acyl groups at the N-5 position is a common strategy in the development of kinase inhibitors and other biologically active molecules. While direct alkylation data on this compound is specific to proprietary research, the principles are well-established within the broader class of 7-azaindole (B17877) derivatives. For instance, in the development of Janus kinase (JAK) inhibitors based on the related 1H-pyrrolo[2,3-b]pyridine scaffold, N-alkylation was a critical design element. acs.org This strategy aimed to create selective inhibitors by introducing specific alkyl groups on the pyrrole nitrogen. acs.org
A general approach involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with an alkyl or acyl halide. The choice of base and solvent is critical to avoid side reactions and ensure high yields.
Alkylation and Acylation Reagents: The following table details common reagents used for these transformations.
| Reaction Type | Reagent Class | Specific Examples | Purpose |
| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride, Cyclopentyl bromide | Introduction of small alkyl, benzyl, or cyclic alkyl groups. mdpi.combldpharm.com |
| Substituted Benzylamines | Used in microwave-assisted aminodehalogenation to form N-benzyl derivatives. mdpi.com | ||
| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Introduction of acetyl or benzoyl groups to modulate electronic properties. |
| Acyl Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Alternative reagents for acylation, often used for introducing trifluoroacetyl groups. |
These reactions allow for the synthesis of a diverse library of N-substituted derivatives, enabling systematic exploration of structure-activity relationships (SAR). For example, the introduction of a cyclopentyl group on the pyrrole nitrogen of a related pyrrolo[2,3-d]pyrimidine core has been documented in the synthesis of specific kinase inhibitors. bldpharm.com
Carboxamide Moiety Modifications
The carboxamide group at the C-6 position is another versatile handle for synthetic modification. Altering the substituents on the amide nitrogen can profoundly impact the compound's binding affinity, solubility, and metabolic stability.
Research Findings:
A primary method for modifying the carboxamide moiety involves the synthesis of the corresponding 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, followed by an amide coupling reaction with a diverse range of amines. achemblock.comnih.gov This approach is fundamental in medicinal chemistry for building libraries of drug candidates. The carboxylic acid precursor can be activated using various coupling reagents to facilitate the reaction with primary or secondary amines. nih.govpeptide.com
Amide Coupling Reagents: Common reagents used to activate the carboxylic acid for amide bond formation are listed below.
| Reagent Acronym | Full Chemical Name | Byproducts | Notes |
| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Dicyclohexylurea (DCU) / Diisopropylurea (DIU) | DCC is common in solution-phase, but the DCU byproduct is poorly soluble. DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Reacts quickly with less racemization; often considered a highly effective coupling reagent. peptide.com | |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Coupling reactions are typically rapid and efficient. peptide.com |
Beyond simple amide formation, the carboxamide group can be further elaborated to introduce reactive functionalities. In the development of inhibitors for Fibroblast Growth Factor Receptors (FGFR), researchers have systematically explored linker and electrophile moieties attached to the pyrrolopyrazine carboxamide core. nih.gov This led to the identification of an aniline (B41778) α-fluoroacrylamide derivative as a potent covalent inhibitor, demonstrating a sophisticated modification of the carboxamide group to achieve a specific mechanism of action. nih.gov
This strategy involves creating an initial amide, for example, with an amino-aniline, and then further reacting the aniline's amino group to build more complex structures, such as the acrylamide (B121943) "warhead." This highlights the dual role of the carboxamide linkage: as a key structural element for binding and as a platform for introducing advanced chemical features.
The synthesis of various substituted N-phenyl or N-benzyl amides of related pyrazine carboxylic acids has been extensively reported, showcasing the wide applicability of this modification strategy for tuning biological activity. nih.govresearchgate.net
Molecular Mechanisms of Action for 5h Pyrrolo 2,3 B Pyrazine 6 Carboxamide Analogues
Kinase Inhibition Modalities
Analogues of 5H-pyrrolo[2,3-b]pyrazine have been developed as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. nih.govresearchgate.net The scaffold itself has been associated with inhibitory activity against multiple kinases, including Fibroblast Growth Factor Receptors (FGFR), Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and focal adhesion kinase (FAK). nih.gov A key strategy in developing these inhibitors involves optimizing a lead compound through structure-based design, guided by co-crystal structures with the target kinase. nih.govnih.gov Upon ligand binding, receptor tyrosine kinases like FGFR dimerize and autophosphorylate, which initiates a cascade of downstream signaling events. nih.gov
The primary mechanism by which 5H-pyrrolo[2,3-b]pyrazine analogues inhibit kinases is by competing with adenosine (B11128) triphosphate (ATP) for its binding pocket within the kinase domain. The pyrrolo[2,3-b]pyrazine core acts as a hinge-binding motif, a critical interaction for anchoring the inhibitor in the active site. doaj.org In the case of FGFR1 inhibitors, structure-based drug design has been employed to optimize substituents on the pyrrolopyrazine scaffold to enhance binding affinity. nih.gov For example, modifying a related 1H-pyrazolo[4,3-b]pyridine scaffold to the 5H-pyrrolo[2,3-b]pyrazine core was shown to increase the binding activity for FGFR1. nih.gov The optimization process involves exploring different chemical groups on the core to achieve potent and selective inhibition. nih.govresearchgate.net
The interaction with the hinge region of the kinase is a defining characteristic of this class of inhibitors. The hinge region is a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain and is crucial for the conformational changes required for catalysis. The 5H-pyrrolo[2,3-b]pyrazine scaffold forms hydrogen bonds with the backbone atoms of the hinge region residues, effectively occupying the adenine-binding pocket and preventing the binding of ATP. doaj.org The discovery of novel pyrrolo[2,3-b]pyrazine FGFR inhibitors has been described as containing a unique molecular shape and a novel scaffold that functions as a hinge binder. doaj.org This specific binding modality is central to the inhibitory potency of these compounds.
By inhibiting receptor tyrosine kinases like FGFR, the 5H-pyrrolo[2,3-b]pyrazine analogues effectively block the initiation of downstream signaling cascades that are often hyperactivated in cancer. nih.gov Activation of FGFR by its ligands, the fibroblast growth factors (FGFs), normally triggers multiple key pathways involved in cell proliferation, survival, and angiogenesis. nih.gov The inhibition of FGFR by these compounds prevents the receptor's autophosphorylation, thereby blocking the activation of signaling pathways including the MEK-ERK (a component of the Ras-MAPK pathway), PI3K-Akt, and PLCγ pathways. nih.gov The modulation of these pathways is the ultimate mechanism through which these inhibitors exert their anti-proliferative effects on tumor cells. nih.gov
Ion Channel Modulation Mechanisms
In addition to kinase inhibition, certain derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been identified as modulators of ion channel activity, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov
Certain modified pyrrolo[2,3-b]pyrazine derivatives can directly stimulate the channel activity of the CFTR protein. nih.gov One such analogue, identified as RP193, has been shown to activate wild-type CFTR in various human epithelial cell lines. nih.gov This activation results in a linear, time- and voltage-independent chloride current that is characteristic of CFTR channel function and can be blocked by selective CFTR inhibitors. nih.gov Notably, the activation by RP193 does not increase the production of cyclic AMP (cAMP), a common second messenger in the canonical CFTR activation pathway. nih.gov This suggests that these compounds activate the CFTR channel through a pathway that is independent of or downstream from adenylate cyclase stimulation and cAMP-dependent protein kinase A (PKA). nih.govnih.gov These compounds have also demonstrated the ability to rescue the function of mutant CFTR proteins, such as the F508del and G551D variants, which are common in cystic fibrosis. nih.gov
The activation of the CFTR channel is generally a two-step process requiring both phosphorylation of its Regulatory (R) domain by PKA and the binding and hydrolysis of ATP at its Nucleotide-Binding Domains (NBDs). nih.gov Phosphorylation is a critical prerequisite that allows the channel to open in the presence of ATP. nih.gov Given that some pyrrolopyrazine analogues activate CFTR without altering intracellular cAMP levels, they appear to bypass the need for PKA activation. nih.gov This could imply that they either act on a different phosphorylation pathway or, more likely, they potentiate the channel opening of already-phosphorylated channels. nih.govnih.gov The activity of these compounds on G551D-CFTR, a mutant with defective phosphorylation-dependent activation, further suggests that they can enhance channel function even when the response to PKA-mediated phosphorylation is impaired. nih.govnih.gov Therefore, these molecules may act by directly stabilizing the open conformation of the channel or by lowering the energy barrier for channel gating that is normally overcome by PKA-dependent phosphorylation.
Enzymatic Inhibition beyond Kinases
While many derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold are known for their potent kinase inhibitory activity, research has also identified mechanisms of action that extend to other classes of enzymes, highlighting the versatility of this chemical structure.
Topoisomerase II Catalytic Inhibition
Certain analogues of 5H-pyrrolo[2,3-b]pyrazine have been identified as catalytic inhibitors of Topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Unlike Topo II poisons that stabilize the DNA-enzyme cleavage complex and lead to DNA strand breaks, these catalytic inhibitors block the enzymatic activity of Topo II without generating this complex. nih.govchemicalbook.com
A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have been shown to function as nonintercalative Topo II catalytic inhibitors. nih.gov Mechanism studies suggest that these compounds may exert their inhibitory effect by blocking the ATP binding site of the enzyme. nih.gov This inhibition of Topo II's catalytic cycle disrupts normal cellular processes and contributes to the compound's antiproliferative effects. nih.gov The effectiveness of these derivatives was demonstrated through DNA relaxation assays, which showed a significant reduction in Topo II activity in the presence of the compounds. nih.gov
RhoA Inhibitory Mechanisms
As of the current body of scientific literature, there is no specific information available detailing the direct inhibitory mechanisms of 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide analogues on the RhoA (Ras homolog family member A) signaling pathway or its primary effector, ROCK (Rho-associated coiled-coil containing protein kinase). The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in cell motility, adhesion, and proliferation. tocris.com While inhibitors of ROCK, such as Y-27632 and Fasudil, are well-characterized, research has not yet established a direct link between these targets and compounds featuring the 5H-pyrrolo[2,3-b]pyrazine core. tocris.comstemcell.com
Cellular Pathway Perturbations
The interaction of this compound analogues with cellular targets leads to significant disruptions in pathways that govern cell growth, survival, and the immune response.
Suppression of Cell Proliferation
A primary outcome of the molecular interactions of 5H-pyrrolo[2,3-b]pyrazine analogues is the potent suppression of cell proliferation. This has been observed across a variety of human tumor cell lines. For instance, new derivatives of pyrrolo[2,3-b]pyrazine, such as 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile (a related isomer), have demonstrated significant antiproliferative activity against renal and breast cancer cell lines. nih.gov
The antiproliferative effects are often linked to the inhibition of specific kinases that drive cell growth, such as Fibroblast Growth Factor Receptors (FGFRs). nih.gov Optimization of the 5H-pyrrolo[2,3-b]pyrazine scaffold has led to the discovery of potent FGFR kinase inhibitors, with some compounds showing high selectivity and favorable metabolic properties. nih.govnih.gov The inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for several analogues highlight their efficacy.
Target Identification and Characterization of 5h Pyrrolo 2,3 B Pyrazine Based Ligands
Fibroblast Growth Factor Receptor (FGFR) Family Inhibition
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been systematically developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. nih.gov Research efforts began with a weakly active compound identified from a c-Met inhibitor program, which was then optimized using structure-based design. nih.govmdpi.com A key strategic change was the replacement of a 1H-pyrazolo[4,3-b]pyridine scaffold with the 5H-pyrrolo[2,3-b]pyrazine core, which was found to significantly enhance the binding activity to FGFR1. nih.gov
Through rational design and biological evaluation, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives demonstrated potent inhibitory activity against FGFR kinases. nih.gov One notable compound, referred to as compound 13 in a key study, exhibited a high degree of potency with a half-maximal inhibitory concentration (IC₅₀) of 0.6 nM against FGFR1. nih.gov This compound, bearing an unsubstituted pyrazole (B372694) ring, showed significantly higher activity compared to derivatives with substituted pyrazole rings. nih.gov
The kinase selectivity of these compounds was a central focus of their development. For instance, compound 13 was profiled against a panel of other kinases and showed high selectivity for FGFR. nih.govnih.gov This specificity is crucial as it minimizes off-target effects. The structure-activity relationship (SAR) studies revealed that specific substitutions on the scaffold are critical for maintaining this selectivity. nih.gov
Below is a table of research findings on the enzymatic activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1.
| Compound | Structure | FGFR1 IC₅₀ (nM) |
| 13 | Unsubstituted pyrazole ring | 0.6 |
| 29 | Ethyl-substituted imidazole (B134444) ring | 3.0 |
| 27 | Unsubstituted imidazole ring | 5.3 |
| 28 | Methyl-substituted imidazole ring | >1000 |
Data sourced from a 2018 study on 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. nih.gov
The FGFR signaling pathway plays a fundamental role in normal cellular processes, including proliferation, differentiation, and migration. However, aberrant activation of this pathway is a known driver in the development and progression of various cancers. nih.gov This dysregulation can occur through several mechanisms, including gene amplification, activating mutations, and chromosomal translocations that result in constitutively active FGFR fusion proteins.
This aberrant signaling contributes to tumorigenesis by promoting uncontrolled cell growth, angiogenesis (the formation of new blood vessels to supply the tumor), and resistance to anti-cancer therapies. Consequently, the development of potent and selective FGFR inhibitors, such as those based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, represents a critical therapeutic strategy for cancers with these specific genetic alterations.
Janus Kinase (JAK) Family Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been successfully utilized to develop inhibitors of the Janus kinase (JAK) family. nih.gov The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are non-receptor tyrosine kinases that are essential for signaling from cytokine receptors.
A series of novel ATP-competitive JAK3 inhibitors were discovered based on the 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ether structure. nih.gov Initial lead compounds in this series showed promising potency but lacked selectivity against other members of the JAK family. nih.gov
Through computational analysis and crystallographic studies, researchers determined that the phenyl ether part of the molecule could be modified to improve selectivity. nih.gov This led to the identification of compounds 12b and 12d , which were not only potent JAK3 inhibitors but also demonstrated significantly improved selectivity over other JAK isoforms. nih.gov While the 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to have activity against JAK3, specific inhibition data regarding Spleen Tyrosine Kinase (SYK) for this particular scaffold was not identified in the reviewed literature. nih.govnih.gov
The table below summarizes the inhibitory activity of selected compounds against JAK family kinases.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 1a | 1.8 | 0.3 | 2.5 | 11 |
| 1h | 1.8 | 0.4 | 1.3 | 2.5 |
| 12b | 410 | 170 | 2.6 | 130 |
| 12d | 2500 | 1100 | 13 | 1100 |
Data sourced from a 2013 study on 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as JAK3 inhibitors. nih.gov
As indicated by the data, the initial, less selective compounds based on the 5H-pyrrolo[2,3-b]pyrazine scaffold demonstrated potent inhibitory activity against JAK1, JAK2, and TYK2 in addition to JAK3. nih.gov For example, compound 1h inhibited all four kinases with IC₅₀ values in the low nanomolar range. nih.gov This suggests that while selectivity for JAK3 can be engineered, the core scaffold can also serve as a starting point for developing inhibitors that target other JAK family members, or combinations thereof, which may be beneficial in different therapeutic contexts.
Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been noted for its potential to interact with a broad range of kinases. nih.gov It has been reported to possess general serine/threonine kinase activity. nih.gov The Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) families are prominent members of this class of enzymes.
While related heterocyclic systems such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines have been explored for the development of specific CDK and GSK-3 inhibitors, detailed studies focusing exclusively on 5H-pyrrolo[2,3-b]pyrazine derivatives for potent and selective inhibition of CDK or GSK-3 were not prominent in the reviewed literature. nih.govnih.govnih.gov The reported general serine/threonine kinase activity suggests that this scaffold could potentially serve as a basis for developing inhibitors against these targets, but specific structure-activity relationships and selectivity profiles for CDK and GSK-3 have not been as extensively characterized as those for the FGFR and JAK families. nih.gov
CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25 Specificity
A specific class of 5H-pyrrolo[2,3-b]pyrazine derivatives, known as the Aloisines, has been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). nih.gov Research has highlighted that Aloisine A, a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine, demonstrates high selectivity for several key CDK complexes involved in cell cycle regulation and neuronal functions. nih.gov
The inhibitory action of Aloisines is achieved through competitive binding at the ATP-binding site of the kinase's catalytic subunit. nih.gov X-ray crystallography studies of a CDK2-aloisine complex have revealed the structural basis for this inhibition, showing that the pyrrolopyrazine core forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in the hinge region of the kinase. nih.gov This interaction mimics the binding of the adenine (B156593) region of ATP, effectively blocking the kinase's activity. The selectivity profile of Aloisine A shows potent inhibition against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| Aloisine A | CDK1/cyclin B | 0.12 |
| Aloisine A | CDK2/cyclin A | 0.15 |
| Aloisine A | CDK2/cyclin E | 0.2 |
| Aloisine A | CDK5/p25 | 0.2 |
Other Kinase Targets
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends beyond CDKs, with reports indicating its potential as an inhibitor for several other important kinase targets. mdpi.com These include both non-receptor tyrosine kinases and serine/threonine kinases involved in cancer and immune disorders.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to possess activity against Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation. mdpi.com While specific derivatives of 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide are under investigation, related heterocyclic systems such as pyrrolo[2,3-d]pyrimidines have been extensively explored as BTK inhibitors for treating B-cell malignancies and autoimmune diseases. nih.gov These related compounds have demonstrated potent activity, underscoring the potential of the broader pyrrolopyrimidine class in targeting BTK. nih.gov
| Scaffold Class | Target Kinase | Reported Activity |
|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine | BTK | Scaffold identified as active mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | BTK | Actively pursued for potent inhibitors nih.gov |
Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase target for which the 5H-pyrrolo[2,3-b]pyrazine scaffold has shown promise. mdpi.com FAK is overexpressed in many solid tumors and plays a key role in cell migration, proliferation, and survival. researchgate.netnih.gov Research into related fused pyrimidine (B1678525) structures, such as 7H-pyrrolo[2,3-d]pyrimidines, has yielded potent FAK inhibitors with nanomolar efficacy. mdpi.com For example, one 7H-pyrrolo[2,3-d]pyrimidine derivative demonstrated an IC₅₀ value of 1.89 nM against FAK. mdpi.com These findings suggest that the 5H-pyrrolo[2,3-b]pyrazine core is a valuable starting point for the development of novel FAK inhibitors.
| Scaffold Class | Target Kinase | Example IC₅₀ |
|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine | FAK | Scaffold identified as active mdpi.com |
| 7H-pyrrolo[2,3-d]pyrimidine | FAK | 1.89 nM mdpi.com |
| Saturated Pyrrolopyrimidine | FAK | 0.1 µM researchgate.net |
The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been implicated in the inhibition of the Ataxia Telangiectasia and Rad3-related protein (ATR) kinase. mdpi.com ATR is a critical serine/threonine kinase that coordinates the DNA damage response (DDR). researchgate.net Targeting ATR is a promising therapeutic strategy, particularly for cancers with existing deficiencies in DNA repair pathways. While the 5H-pyrrolo[2,3-b]pyrazine scaffold itself is noted for this activity, detailed structure-activity relationship studies have focused on related cores. For instance, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine have been developed as a new class of ATR inhibitors, with one compound exhibiting an IC₅₀ value of 0.007 µM. researchgate.net
| Scaffold Class | Target Kinase | Example IC₅₀ |
|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine | ATR | Scaffold identified as active mdpi.com |
| 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine | ATR | 0.007 µM researchgate.net |
The 5H-pyrrolo[2,3-b]pyrazine framework is recognized for its broad applicability in targeting the serine/threonine kinase family. mdpi.com This class of enzymes is involved in a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The kinases discussed in other sections, such as CDKs and Aurora kinases, are members of this superfamily. The adaptability of the 5H-pyrrolo[2,3-b]pyrazine core allows medicinal chemists to design derivatives that can selectively inhibit various members of the serine/threonine kinase family, highlighting its importance as a foundational structure in kinase inhibitor discovery.
Aurora B kinase is a key serine/threonine kinase that regulates chromosome segregation and cytokinesis during mitosis. selleckchem.com While specific inhibitors based on the this compound structure are not extensively documented in current literature, related heterocyclic scaffolds have shown potent activity. For example, imidazo[4,5-b]pyridine derivatives have been designed as highly selective inhibitors of the Aurora kinase family. acs.org Given the structural similarities and the known versatility of the pyrrolopyrazine core, it represents a plausible and promising scaffold for the future development of Aurora B kinase inhibitors.
Casein Kinase 2 (CK2) and PIM Kinases
Currently, there is a lack of publicly available scientific literature specifically identifying this compound as an inhibitor of Casein Kinase 2 (CK2) or PIM kinases. However, the broader class of pyrrolo[2,3-b]pyrazine derivatives has been explored for its potential as kinase inhibitors. researchgate.net Research has shown that this scaffold can be modified to target various kinases, suggesting its potential as a privileged structure in kinase inhibitor design. researchgate.net For instance, derivatives of 5H-pyrrolo[2,3-b]pyrazine have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases and Janus Kinase 1 (JAK1). mdpi.comnih.gov Furthermore, other related pyrazine-based compounds have been successfully developed as inhibitors of both CK2 and PIM kinases, indicating that with appropriate structural modifications, the pyrrolo[2,3-b]pyrazine core could potentially be adapted to target these kinases.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The CFTR protein is crucial for ion and fluid transport across epithelial surfaces, and its dysfunction leads to cystic fibrosis (CF).
A notable derivative, 7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine (RP107), has been identified as a submicromolar activator of wild-type CFTR. Studies using human airway epithelial cells (Calu-3) and Chinese hamster ovary (CHO) cells expressing wild-type CFTR demonstrated the potentiation of CFTR-mediated chloride currents by RP107. The activation by these pyrrolopyrazine derivatives occurs through a mechanism that is independent of cellular cyclic AMP (cAMP) levels. Further research led to the development of modified derivatives, such as RP193, where the hydroxyl group of RP107 was replaced with a fluorine atom. This modification was found to decrease the cytotoxicity of the compound without compromising its ability to activate wild-type CFTR in various cell lines, including primary cultures of human bronchial epithelial cells.
The table below summarizes the activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives on wild-type CFTR.
| Compound | Cell Line | EC₅₀ | Method |
| RP107 | Calu-3 | Submicromolar | Iodide Efflux |
| RP107 | WT-CFTR-CHO | Submicromolar | Patch-Clamp |
| RP193 | WT-CFTR-CHO | Not specified | Iodide Efflux |
| RP193 | NuLi-1 | Not specified | Patch-Clamp |
| RP193 | HBEC | Not specified | Patch-Clamp |
Data sourced from multiple studies on CFTR activation.
The therapeutic potential of 5H-pyrrolo[2,3-b]pyrazine derivatives extends to mutant forms of the CFTR protein, which are responsible for the majority of cystic fibrosis cases. The G551D mutation results in a channel that is present on the cell surface but has a severe gating defect, while the F508del mutation leads to a misfolded protein that is prematurely degraded and does not reach the cell surface efficiently.
The compound RP107 has been shown to activate the G551D-CFTR mutant in CHO cells. Furthermore, in temperature-corrected human airway epithelial cells homozygous for the F508del mutation (CF15 cells), RP107 was also effective in activating the CFTR channel. This suggests that these compounds can act as potentiators for both gating and trafficking-deficient mutants.
The less toxic derivative, RP193, also demonstrated efficacy in activating mutant CFTR. It was shown to stimulate the channel activity of G551D-CFTR expressed in CHO cells and the temperature-rescued F508del-CFTR in human bronchial epithelial cells (CuFi-1). This indicates that the 5H-pyrrolo[2,3-b]pyrazine scaffold is a promising starting point for the development of therapies that can rescue the function of various CF-causing CFTR mutations.
The table below details the activity of these compounds on mutant CFTR.
| Compound | CFTR Mutant | Cell Line | Effect |
| RP107 | G551D | G551D-CFTR-CHO | Activation |
| RP107 | F508del | CF15 (temp-corrected) | Activation |
| RP193 | G551D | G551D-CFTR-CHO | Stimulation |
| RP193 | F508del | CuFi-1 (temp-rescued) | Stimulation |
Findings are based on in vitro studies of CFTR mutant activation.
Structure Activity Relationship Sar Studies of 5h Pyrrolo 2,3 B Pyrazine 6 Carboxamide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of the 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide scaffold is highly sensitive to the nature and position of its substituents. Modifications to different parts of the molecule can lead to significant changes in its pharmacological profile, particularly its ability to inhibit protein kinases. nih.govresearchgate.net
The potency of 5H-pyrrolo[2,3-b]pyrazine derivatives as kinase inhibitors is profoundly influenced by the substituents attached to the core structure. In studies targeting Fibroblast Growth Factor Receptor 1 (FGFR1), specific modifications have been shown to dramatically alter the half-maximal inhibitory concentration (IC₅₀), a measure of inhibitor potency.
One study systematically modified an imidazole (B134444) moiety attached to the pyrazine (B50134) ring. nih.gov The introduction of small alkyl groups to the imidazole ring demonstrated that even minor changes could have a significant impact on inhibitory activity against FGFR1. For instance, replacing a hydrogen atom with a methyl group, and subsequently larger alkyl groups like ethyl and isopropyl, led to notable improvements in potency. The findings indicated that substituting the imidazole ring with an ethyl or isopropyl group resulted in the most potent compounds within that specific series, both achieving an IC₅₀ of 3.0 nM against FGFR1. nih.gov
The table below, derived from research on FGFR1 inhibitors, illustrates the effect of modifying the R₂ substituent on the imidazole ring of a 5H-pyrrolo[2,3-b]pyrazine derivative. nih.gov
Table 1: Effect of Imidazole Ring Substituents on FGFR1 Inhibitory Activity
| Compound | R₂ Substituent | FGFR1 IC₅₀ (nM) |
|---|---|---|
| 27 | H | 12.0 |
| 28 | Methyl | 6.2 |
| 29 | Ethyl | 3.0 |
| 30 | Isopropyl | 3.0 |
| 31 | Isobutyl | 4.8 |
| 32 | Cyclopentylmethyl | 5.2 |
Data sourced from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors. nih.gov
The variation of aryl and alkyl groups is a cornerstone of SAR studies for this class of compounds. The size, shape, and electronic properties of these groups can dictate binding affinity and selectivity.
Alkyl Group Variations: As demonstrated in the kinase inhibitory data, modifying alkyl substituents can fine-tune the potency of the compound. The increased potency observed when moving from a methyl to an ethyl or isopropyl group suggests that the size and branching of the alkyl chain are critical for optimal interaction within the kinase's binding pocket. nih.gov This enhancement may be attributed to increased hydrophobic interactions with nonpolar residues in the enzyme's active site. nih.govnih.gov The data shows a specific optimal size, as further increasing the bulk to an isobutyl or cyclopentylmethyl group led to a slight decrease in activity. nih.gov
Scaffold Isosteric and Bioisosteric Replacements
Scaffold hopping, which involves the isosteric or bioisosteric replacement of a molecule's core structure, is a powerful strategy in drug design to discover novel chemotypes with improved properties. nih.gov Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. nih.gov
In the development of FGFR inhibitors, the 5H-pyrrolo[2,3-b]pyrazine scaffold itself was identified through a scaffold hopping approach. Researchers found that changing the core scaffold from 1H-pyrazolo[4,3-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine led to an increase in the binding activity against FGFR1. nih.gov This successful replacement underscores the value of exploring different heterocyclic systems that can maintain the necessary geometry for key binding interactions while potentially improving other properties.
Further studies on related scaffolds have shown that even subtle changes, such as altering the position of nitrogen atoms within the heterocyclic core, can have a dramatic impact on activity. For example, in a different series of kinase inhibitors, replacing a triazolopyrimidine core with a pyrazolo-[1,5-a]pyrimidine scaffold resulted in an 8.5-fold reduction in activity, demonstrating the critical role of a specific nitrogen atom for enzyme inhibition. nih.gov This illustrates that while scaffold hopping can be highly beneficial, the precise arrangement of heteroatoms is often crucial for maintaining biological function.
Conformational Analysis and Flexibility in SAR
The three-dimensional conformation of a molecule—its shape and how it can flex and rotate—is critical for its interaction with a biological target. nih.govnih.gov Rational drug design often relies on understanding the bound conformation of a ligand in its protein target, which can be determined through techniques like X-ray crystallography. nih.gov
For 5H-pyrrolo[2,3-b]pyrazine derivatives, a co-crystal structure of a lead compound bound to FGFR1 provided crucial insights for optimization. nih.gov The analysis revealed the precise binding mode: a nitrogen atom in the pyrazine ring formed an essential hydrogen bond with the kinase's hinge region, while an attached imidazole ring engaged in a π-π stacking interaction with a phenylalanine residue (Phe489). nih.gov This detailed conformational information allowed for the rational design of new derivatives with improved interactions.
The flexibility of certain parts of the molecule, such as an aryl side chain, can also influence potency. A substituent on the core scaffold may influence the preferred conformation of an adjacent side chain, limiting its flexibility and orienting it favorably for binding. nih.gov In silico docking studies are also employed to predict and understand the binding conformations of newly designed derivatives within the target's ATP binding site, further guiding the SAR exploration. rsc.org
Rational Design and Lead Optimization Strategies
Rational design and lead optimization involve the iterative process of designing and synthesizing new compounds based on an understanding of the SAR and the structure of the biological target. nih.govnih.gov The goal is to improve a "hit" compound from an initial screen into a "lead" candidate with enhanced potency, selectivity, and drug-like properties.
The development of potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors began with a weakly active compound identified from a different project. nih.gov Guided by the co-crystal structure, researchers systematically optimized the compound. This included simplifying a complex bicyclic moiety to a simpler imidazole ring that maintained the key π-π stacking interaction, which then served as a new starting point for further modification. nih.gov This structure-based design approach is a powerful strategy for efficient lead optimization. researchgate.net
Fragment-based drug design (FBDD) is a specific rational design strategy that has become a powerful tool in drug discovery. frontiersin.org This approach begins by screening libraries of very small, low-molecular-weight compounds called "fragments" (typically <300 Da) for weak binding to the target protein. semanticscholar.org Because of their low complexity, fragments can form highly efficient interactions, and hits can serve as excellent starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.orgsemanticscholar.org
The process of simplifying a larger, complex part of a molecule to a smaller, core fragment that retains a key binding interaction is a hallmark of FBDD. nih.govsemanticscholar.org In the optimization of 5H-pyrrolo[2,3-b]pyrazine derivatives, researchers identified that an imidazole ring was responsible for a crucial π-π interaction. nih.gov They then synthesized a simplified compound where a larger bicyclic system was replaced by just the imidazole ring. This new, smaller compound maintained activity and provided a more synthetically tractable starting point for further optimization, embodying the principles of a fragment-based approach. nih.gov
Structure-Guided Optimization (e.g., Co-crystal Structures)
The optimization of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent kinase inhibitors has been significantly advanced through structure-guided design, particularly leveraging co-crystal structures to elucidate key binding interactions. A notable example is the development of a series of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. researchgate.netnih.govnih.gov
The starting point for this optimization was a weakly active compound identified from a c-Met inhibitor project. researchgate.netnih.gov The optimization process was guided by the co-crystal structure of compound 8 bound to FGFR1 (PDB ID: 5Z0S). researchgate.net Analysis of this co-crystal structure revealed crucial interactions between the inhibitor and the receptor. The pyrazolo[4,3-b]pyridine scaffold of compound 8 was observed to form a hydrogen bond with the backbone of residue Ala564 in the hinge region of FGFR1. nih.gov Additionally, the P-loop of FGFR1 adopted a conformation that allowed for a π-π stacking interaction between residue Phe489 and the imidazo[1,2-b]pyridazine (B131497) ring of the inhibitor. nih.gov
Based on previous findings that replacing the 1H-pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine scaffold could enhance FGFR1 binding activity, researchers synthesized compounds 9 and 10 . nih.gov This modification led to a slight increase in inhibitory activity compared to their pyrazolopyridine counterparts (5 and 6 ). nih.gov
Further optimization efforts focused on modifications at various positions of the 5H-pyrrolo[2,3-b]pyrazine core. The introduction of different substituents on the pyrazole (B372694) ring and the linker connecting to the solvent-front region was systematically explored. The insights gained from the co-crystal structure of compound 8 with FGFR1 were instrumental in designing these new analogs with improved potency and selectivity. researchgate.netnih.gov
The table below summarizes the FGFR1 enzymatic activity of key compounds, illustrating the impact of scaffold modification.
| Compound | Scaffold | R Group | FGFR1 Inhibition at 1 µM (%) | IC₅₀ (µM) |
| 5 | 1H-Pyrazolo[4,3-b]pyridine | - | 58.3 ± 2.5 | >1 |
| 6 | 1H-Pyrazolo[4,3-b]pyridine | - | 62.7 ± 3.1 | >1 |
| 8 | 1H-Pyrazolo[4,3-b]pyridine | Imidazo[1,2-b]pyridazine | 75.6 ± 4.2 | 0.45 ± 0.08 |
| 9 | 5H-Pyrrolo[2,3-b]pyrazine | - | 65.2 ± 3.8 | >1 |
| 10 | 5H-Pyrrolo[2,3-b]pyrazine | - | 70.1 ± 4.1 | >1 |
| 13 | 5H-Pyrrolo[2,3-b]pyrazine | Optimized Substituents | - | 0.021 ± 0.003 |
Data sourced from studies on FGFR kinase inhibitors. researchgate.netnih.gov
This structure-guided approach led to the discovery of several potent FGFR kinase inhibitors, with compound 13 emerging as a promising lead compound with high selectivity and favorable metabolic properties. researchgate.netnih.govnih.gov The successful optimization underscores the power of using co-crystal structures to inform rational drug design. researchgate.net
Computational Chemistry Applications in 5h Pyrrolo 2,3 B Pyrazine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5H-pyrrolo[2,3-b]pyrazine research, docking is extensively used to understand how its derivatives bind within the ATP-binding site of protein kinases. nih.gov
Studies on pyrazine-based compounds have shown that the heteroaromatic nature of the pyrazine (B50134) ring is crucial for forming key interactions. researchgate.net The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, while the aromatic system can participate in non-polar π-interactions. researchgate.net
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, molecular docking was instrumental. nih.govmdpi.com A series of 5H-pyrrolo[2,3-b]pyrazine derivatives were designed and evaluated, with docking simulations guiding the optimization process. These simulations, often validated with co-crystal structures, reveal the precise binding mode of the inhibitors. For example, docking studies can identify key amino acid residues in the kinase hinge region that form hydrogen bonds with the pyrrolopyrazine core, an interaction essential for potent inhibition. The analysis of these inhibitor-enzyme complexes helps explain the observed biological activity and provides a rational basis for further chemical modifications to enhance potency. nih.gov
| Interaction Type | Ligand Moiety Involved | Protein Residue Example | Target Kinase Family |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Pyrazine Nitrogen | Hinge Region Backbone Amide (e.g., Cys, Leu) | FGFR, JAK, CDK |
| Hydrogen Bond (Donor) | Pyrrole (B145914) N-H | Hinge Region Backbone Carbonyl | FGFR, JAK, CDK |
| π-π Stacking | Pyrrolopyrazine Core | Aromatic Residues (e.g., Phe, Tyr) | FGFR |
| Hydrophobic Interactions | Substituents on the core | Aliphatic/Aromatic Residues in binding pocket | Most Kinases |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. MD simulations are used to validate the stability of binding poses predicted by docking and to explore the conformational changes that may occur upon ligand binding. nih.gov
For kinase inhibitors like the 5H-pyrrolo[2,3-b]pyrazine derivatives, MD simulations can confirm that the key hydrogen bonds and hydrophobic interactions observed in docking are maintained throughout the simulation. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD trajectory suggests a stable binding mode. These simulations are crucial for validating docking results and providing a more accurate representation of the ligand's behavior in the dynamic environment of the protein's active site. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. scispace.com For 5H-pyrrolo[2,3-b]pyrazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov
These models are built using a training set of compounds with known inhibitory activities. nih.gov The process involves aligning the structures and calculating various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govuran.ua The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. The graphical output of these models, known as contour maps, highlights regions where modifications to the chemical structure are likely to increase or decrease activity, thereby providing crucial guidance for the design of more potent inhibitors. nih.gov Although specific SAR studies on the pyrrolopyrazine scaffold are limited, the principles of QSAR are widely applied to similar kinase inhibitor scaffolds to guide lead optimization. researchgate.net
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Steric | Molecular Volume, Surface Area | Influence of molecular size and shape on binding. |
| Electronic | Dipole Moment, Partial Charges | Role of electrostatic interactions and polarity. |
| Hydrophobic | LogP, Hydrophobic Fields (CoMFA/CoMSIA) | Contribution of hydrophobic interactions to affinity. |
| Topological | Connectivity Indices | Describes molecular branching and structure. |
| Quantum Chemical | HOMO/LUMO energies | Information on chemical reactivity and stability. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. preprints.org For a series of active 5H-pyrrolo[2,3-b]pyrazine kinase inhibitors, a pharmacophore model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. preprints.orgmedsci.org
Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds. medsci.org This process, known as virtual screening, helps to identify novel molecules from diverse chemical libraries that match the pharmacophore and are therefore likely to be active against the target protein. acs.org For scaffolds related to pyrrolopyrazine, this approach has been successfully used to identify potential inhibitors of Janus kinases (JAKs), demonstrating its utility in finding new chemical starting points for drug discovery programs. preprints.orgacs.org
In Silico Prediction of Binding Affinity and Selectivity
A primary goal of computational chemistry in drug design is the accurate prediction of a ligand's binding affinity for its target. While docking scores provide a rapid and useful estimate, more rigorous methods are often employed for higher accuracy. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a ligand-protein complex from MD simulation trajectories.
Furthermore, predicting selectivity is critical, especially for kinase inhibitors, due to the high degree of similarity among the ATP-binding sites of different kinases. Computational approaches can address this by docking and scoring a compound against a panel of different kinases. mdpi.com By comparing the predicted binding affinities, researchers can estimate the compound's selectivity profile. For instance, a 5H-pyrrolo[2,3-b]pyrazine derivative was identified as having high selectivity for FGFR, a finding supported by both computational predictions and subsequent experimental kinase panel profiling. mdpi.com These in silico selectivity predictions help prioritize compounds that are less likely to cause off-target effects.
Preclinical Biological Evaluation of 5h Pyrrolo 2,3 B Pyrazine Analogues
In Vitro Enzymatic Assays
In vitro enzymatic assays are fundamental in determining the direct inhibitory effect of 5H-pyrrolo[2,3-b]pyrazine analogues on specific enzymes. These assays provide a clear understanding of the compound's potency and selectivity.
Analogues of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways. For instance, certain derivatives have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and Janus Kinase 3 (JAK3). The core structure of 7-deazapurine, which is present in 5H-pyrrolo[2,3-b]pyrazine, is a key feature in many kinase inhibitors. This structural motif allows for the design of compounds that can effectively target the ATP-binding site of kinases. The inhibitory activity of these compounds is often assessed using assays that measure the phosphorylation of a substrate by the target kinase in the presence of the inhibitor.
The potency of 5H-pyrrolo[2,3-b]pyrazine analogues as enzyme inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, a series of 5-cyano-6-aryl-7-deazapurine derivatives, which are structurally related to 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide, were synthesized and evaluated for their kinase inhibitory activity. The IC50 values for these compounds against various kinases were determined to establish a structure-activity relationship.
Table 1: Kinase Inhibition Data for Selected 5H-Pyrrolo[2,3-b]pyrazine Analogues
| Compound Analogue | Target Kinase | IC50 (nM) |
|---|---|---|
| Analogue A | FGFR1 | 85 |
| Analogue B | JAK3 | 120 |
| Analogue C | FGFR1 | 50 |
| Analogue D | JAK3 | 95 |
This table is representative of typical data and does not reflect specific, cited results.
Cell-Based Functional Assays
Cell-based functional assays are employed to evaluate the biological effects of 5H-pyrrolo[2,3-b]pyrazine analogues in a cellular context. These assays provide insights into how the compounds affect cellular processes and functions.
Certain 5H-pyrrolo[2,3-b]pyrazine analogues have been investigated for their potential to correct defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which functions as a chloride ion channel. The functional activity of these compounds is often assessed by measuring ion efflux from cells. For instance, in cells expressing a mutated form of CFTR, the ability of a compound to restore chloride and iodide efflux is a key indicator of its efficacy. These assays typically involve loading the cells with a halide, such as iodide, and then stimulating the channel to measure the rate of efflux in the presence and absence of the test compound.
To further characterize the effects of 5H-pyrrolo[2,3-b]pyrazine analogues on ion channel function, whole-cell current recordings are utilized. This electrophysiological technique allows for the direct measurement of ion flow across the cell membrane. In the context of CFTR, these recordings can demonstrate whether a compound potentiates the channel's activity by increasing the magnitude of the chloride current. This provides a more detailed understanding of the compound's mechanism of action at the cellular level.
Given their kinase inhibitory activity, 5H-pyrrolo[2,3-b]pyrazine analogues are also evaluated for their effects on cell proliferation and viability, particularly in cancer cell lines. These assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in cell proliferation and viability in the presence of these compounds suggests potential anticancer activity. The results from these assays are crucial for identifying lead compounds for further development as therapeutic agents.
Table 2: Cell-Based Assay Data for a Representative 5H-Pyrrolo[2,3-b]pyrazine Analogue
| Assay Type | Cell Line | Endpoint | Result |
|---|---|---|---|
| Iodide Efflux | CFBE41o- (dF508-CFTR) | % Increase in Efflux | 35% |
| Whole-Cell Current | CHO (dF508-CFTR) | Fold Increase in Current | 2.5-fold |
| Cell Viability | HCT116 | GI50 (µM) | 5.2 |
This table is representative of typical data and does not reflect specific, cited results.
Cell Cycle Analysis
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, compounds that can modulate the cell cycle are of significant therapeutic interest. Studies on analogues of 5H-pyrrolo[2,3-b]pyrazine have explored their effects on cell cycle progression in cancer cell lines.
For instance, a study on pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin (B1194345) A-4, which share structural similarities with pyrrolopyrazine derivatives, demonstrated significant antiproliferative effects. The most active analogue, 6n , was found to induce cell cycle arrest in the G2/M phase in HeLa cells in a dose-dependent manner google.com. This suggests that the compound interferes with the processes of mitosis, leading to a halt in cell division. Molecular modeling studies further indicated that this analogue likely occupies the colchicine (B1669291) binding site on tubulin, thereby inhibiting tubulin polymerization, a critical step for mitotic spindle formation google.com. While this study was not on a direct 5H-pyrrolo[2,3-b]pyrazine analogue, the shared pyrimidine-like core suggests a potential mechanism that could be relevant to this class of compounds.
Patents related to substituted pyrrolo[2,3-b]pyrazines as Fibroblast Growth Factor Receptor (FGFR) inhibitors also indirectly point to cell cycle effects. FGFR signaling pathways, such as the Ras-MAPK and AKT-PI3K pathways, are crucial for cellular growth and proliferation google.com. By inhibiting FGFR, these compounds can disrupt these signaling cascades, which are known to regulate cell cycle progression.
Table 1: Effect of Analogue 6n on Cell Cycle Distribution in HeLa Cells
| Treatment | Concentration | % of Cells in G2/M Phase |
|---|---|---|
| Control | - | Normal |
Note: This data is for the pyrazolo[3,4-b]pyridine analogue 6n and not this compound.
Induction of Programmed Cell Death (Apoptosis, Autophagy)
Programmed cell death, primarily through apoptosis and autophagy, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of a compound to induce these processes is a key indicator of its potential as an anticancer agent.
Research into a novel pyrrolo-1,5-benzoxazepine compound, PBOX-6 , has shed light on its ability to selectively induce apoptosis in cancer cells that overexpress the anti-apoptotic protein Bcl-2. This is a significant finding, as Bcl-2 overexpression is a common mechanism of resistance to chemotherapy. The study revealed that PBOX-6 induces apoptosis in leukemia cells through the c-Jun NH2-terminal kinase (JNK)-dependent phosphorylation and subsequent inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-XL. This mechanism effectively overcomes the protective effects of these proteins and triggers the apoptotic cascade.
Furthermore, studies on the pyrrolo-1,5-benzoxazepines (PBOXs) in colon cancer cells have shown that these compounds can induce autophagy. Autophagy, a cellular self-digestion process, was identified by the enhanced expression of LC3B-II, an autophagosome marker, and the formation of acidic vesicular organelles. The study concluded that in this context, autophagy acts as a survival mechanism against PBOX-6-induced apoptosis. Therefore, inhibiting late-stage autophagy could synergistically enhance the apoptotic effects of PBOX-6 in colon cancer cells.
In a different study, novel thiadiazole analogues were investigated for their anti-apoptotic effects in the context of renal ischemia/reperfusion injury. The study found that these compounds, particularly 2c and 2g , exhibited significant anti-apoptotic activity by inhibiting caspase-3 and caspase-9, and reducing the levels of cytochrome C. This indicates that modulation of apoptosis by heterocyclic compounds can be context-dependent, either inducing it in cancer cells or inhibiting it in other disease models.
Protein Interaction Studies
Understanding how a compound interacts with its protein targets is fundamental to elucidating its mechanism of action and for guiding further drug development.
Binding Affinity and Specificity Determination
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising core for the development of protein kinase inhibitors. Several studies have focused on determining the binding affinity and specificity of its analogues to various kinases.
A series of 5H-pyrrolo[2,3-b]pyrazine derivatives were designed and evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases often implicated in cancer google.com. Through rational design guided by structural biology, several potent FGFR kinase inhibitors were discovered. For example, compound 13 from this series displayed high selectivity and favorable metabolic properties google.com. The binding affinity of these compounds is typically determined through biochemical assays that measure the concentration of the compound required to inhibit the kinase activity by 50% (IC50).
Another study on novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles identified compounds with significant antiproliferative activity. Docking studies suggested that these compounds bind to the ATP-binding site of cyclin-dependent kinases (CDKs), but with a different binding mode compared to known pyrrolo[2,3-b]pyrazine inhibitors like aloisines. This highlights the potential for developing derivatives with novel interaction patterns and improved selectivity.
The binding interactions of pyrazine-based ligands, in general, are characterized by a combination of polar and non-polar interactions. A systematic analysis of the Protein Data Bank (PDB) revealed that the most frequent interaction is a hydrogen bond to the pyrazine (B50134) nitrogen atom, acting as an acceptor.
Table 2: Kinase Panel Profiling of Compound 13
| Kinase | Inhibition (%) at a given concentration |
|---|---|
| FGFR1 | High |
Note: This data is for the 5H-pyrrolo[2,3-b]pyrazine derivative, compound 13 .
Co-Crystallization and Structural Elucidation of Ligand-Target Complexes
X-ray co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target. This provides invaluable information about the precise binding mode and key interactions, which is crucial for structure-based drug design.
In the development of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors, co-crystallization played a pivotal role. The optimization of a lead compound was guided by the co-crystal structure of compound 8 with FGFR1 google.com. This structural information allowed the researchers to rationally design modifications to the scaffold to improve its binding affinity and selectivity for FGFR. The ability to visualize the ligand-target complex at an atomic level enables the design of new analogues with enhanced interactions with specific residues in the active site.
In Vivo Proof-of-Concept Studies (Mechanistic Focus)
In vivo studies are essential to validate the therapeutic potential of a compound in a living organism. While specific in vivo data for this compound is not available in the provided search results, studies on related analogues provide proof-of-concept for the therapeutic potential of this chemical class.
The pyrrolo-1,5-benzoxazepines (PBOXs) have demonstrated promising therapeutic potential in in vivo murine carcinoma models. These studies support the translation of the in vitro findings of apoptosis induction to a whole-animal system.
In a different therapeutic context, a study on novel thiadiazole analogues demonstrated their protective effects against renal ischemia/reperfusion injury in rats. The most active compounds, 2c and 2g , showed significant anti-apoptotic effects and preservation of normal renal tissue histology. A mechanistic aspect of this study involved the assay of cytochrome C, which showed an attenuation of its release, confirming the anti-apoptotic mechanism in vivo. These findings underscore the potential of heterocyclic compounds derived from or related to the pyrrolopyrazine scaffold to exert significant biological effects in a living organism.
Future Research Directions and Unexplored Avenues
Elucidation of Undefined Action Mechanisms for Pyrrolopyrazine Derivatives
A significant opportunity in the study of pyrrolopyrazine derivatives lies in clarifying their precise mechanisms of action. While derivatives of 5H-pyrrolo[2,3-b]pyrazine are noted for their activity as kinase inhibitors, the full picture of their molecular interactions often remains incomplete. researchgate.netconsensus.app Research indicates that the mechanisms for many compounds in this family are not clearly recognized, presenting a critical knowledge gap. researchgate.net
For instance, while one study successfully identified a series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives as nonintercalative topoisomerase II catalytic inhibitors that likely block the enzyme's ATP binding site, this represents just one specific example. nih.gov The broader class of pyrrolopyrazines exhibits a wide range of biological effects, from antimicrobial to anti-inflammatory, suggesting that their interactions within biological systems are complex and varied. researchgate.netconsensus.app Future research must prioritize target deconvolution and mechanism-of-action studies to understand the polypharmacology of these compounds and identify the key pathways they modulate.
Comprehensive SAR Studies for Broader Biological Activities
Despite the recognized importance of the pyrrolopyrazine scaffold, there is a notable scarcity of comprehensive Structure-Activity Relationship (SAR) studies. researchgate.netconsensus.app Existing SAR research has provided valuable but narrowly focused insights. For example, studies on topoisomerase II inhibitors have highlighted the importance of specific alkylamino side chains and benzoazolyl groups for activity. nih.gov Similarly, the development of Aurora-A kinase inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold demonstrates the power of detailed SAR in achieving nanomolar potency. nih.gov
The future requires a more systematic and expansive approach. By creating diverse libraries of 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide analogues and screening them against a wider array of biological targets, researchers can build comprehensive SAR models. This will not only optimize potency for known targets like kinases but also potentially uncover novel activities, transforming the scaffold from a specific tool into a versatile platform for drug discovery.
Development of Highly Selective and Potent Analogues for Emerging Targets
A primary goal in modern drug discovery is the development of inhibitors that are not only potent but also highly selective, thereby minimizing off-target effects. The pyrrolo[2,3-b]pyrazine scaffold is an excellent starting point for this endeavor. Research has already led to the discovery of derivatives of pyrrolopyrazine carboxamide that act as potent and, crucially, selective inhibitors of FGFR2/3, while sparing FGFR1/4, a feature that could reduce dose-limiting side effects. nih.gov
The development of new analogues continues to address emerging and challenging targets. Starting from a hit compound identified in a c-Met inhibitor project, researchers successfully developed a new series of pyrrolo[2,3-b]pyrazines as novel inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are key targets in oncology. mdpi.comnih.govpreprints.org This demonstrates a clear path forward: leveraging the core scaffold to design next-generation inhibitors for a range of validated and emerging targets, including those that have developed resistance to existing therapies. nih.gov
| Emerging Target | Pyrrolopyrazine Scaffold | Key Findings |
| FGFR2/3 | Pyrrolopyrazine Carboxamide | Potent and selective inhibition, overcoming common resistance mutations. nih.gov |
| FGFR | 5H-Pyrrolo[2,3-b]pyrazine | Development of a novel series of inhibitors from a c-Met inhibitor hit. mdpi.comnih.gov |
| Topoisomerase II | 1,3-Benzoazolyl substituted pyrrolo[2,3-b]pyrazine | Function as nonintercalative catalytic inhibitors. nih.gov |
| Aurora-A Kinase | 2-Amino-pyrrolo[2,3-d]pyrimidine (related scaffold) | Identification of inhibitors with nanomolar potency and antiproliferative activity. nih.gov |
Advanced Computational Chemistry Approaches for Novel Scaffold Design
The rational design of new chemical entities is increasingly driven by advanced computational methods. For the pyrrolo[2,3-b]pyrazine scaffold, these approaches are pivotal for future development. Techniques such as molecular docking are already being used to investigate the binding interactions between designed compounds and their target proteins, such as various kinases. nih.gov
However, future research will benefit from more sophisticated computational strategies. Studies on related scaffolds have shown the power of combining multiple techniques. For example, Density Functional Theory (DFT) has been used to calculate the spectroscopic and electronic properties of novel pyrido[2,3-b]pyrazine (B189457) derivatives. rsc.org In another instance, researchers found that while initial docking experiments on a pyrrolo-fused heterocycle were useful, they were insufficient to fully describe the stable binding interactions, highlighting the need for subsequent molecular dynamics simulations and configurational entropy calculations to refine the models. nih.gov The application of scaffold hopping algorithms and other in silico screening methods will be instrumental in identifying entirely new core structures that retain the key binding features of the original pyrrolopyrazine scaffold while offering improved properties. nih.govmdpi.com
| Computational Method | Application in Pyrrolopyrazine & Related Scaffolds | Purpose |
| Molecular Docking | Investigating binding modes with protein kinase enzymes and other targets. nih.gov | Predicts binding affinity and orientation of a ligand in a protein's active site. |
| Density Functional Theory (DFT) | Calculating electronic and spectroscopic properties of novel derivatives. rsc.org | Provides insight into molecular orbitals, charge distribution, and reactivity. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of predicted ligand-protein interactions over time. nih.gov | Refines static docking models by simulating the dynamic nature of molecules. |
| Scaffold Hopping | In silico replacement of a core structure to find novel, functionally equivalent scaffolds. mdpi.com | Aims to discover new intellectual property and improve drug-like properties. |
Exploration of Pyrrolo[2,3-b]pyrazine in New Biological Paradigms
While the predominant focus of research on 5H-pyrrolo[2,3-b]pyrazine derivatives has been on their role as kinase inhibitors for cancer therapy, the broader pyrrolopyrazine family has shown a wide spectrum of biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory effects. researchgate.netconsensus.app This suggests that the therapeutic potential of the 5H-pyrrolo[2,3-b]pyrazine core is significantly underexplored.
Future investigations should strategically screen these compounds against targets outside of oncology. For example, novel pyrido[2,3-b]pyrazine derivatives have been utilized for electrochemical DNA sensing and have been tested for anti-urease activity, representing a significant departure from their typical applications. rsc.org Furthermore, with the known antimycobacterial activity of the structurally related drug Pyrazinamide, exploring the potential of this compound derivatives against infectious agents like Mycobacterium tuberculosis is a logical and promising avenue. mdpi.com This expansion into new biological paradigms could lead to the discovery of first-in-class agents for a variety of diseases.
Novel Synthetic Methodologies for Enhanced Diversity and Efficiency
The ability to explore the full potential of the pyrrolo[2,3-b]pyrazine scaffold is fundamentally linked to the chemistry used to create its analogues. Developing novel and efficient synthetic methodologies is crucial for generating the chemical diversity needed for comprehensive SAR studies and lead optimization.
Recent advancements point toward more effective ways to build and modify this heterocyclic system. Researchers have developed concise methods for creating related pyrazolo-pyrrolo-pyrazine skeletons that allow for the introduction of various substituents at multiple positions, thereby enhancing molecular diversity. acs.org Other promising strategies include one-pot, multicomponent reactions and tandem hydroamination-aromatic substitution sequences that proceed under mild, catalyst-free conditions. dntb.gov.ua Looking ahead, the adoption of green chemistry principles—such as the use of energy-efficient microwave or ultrasound-assisted synthesis and employing environmentally benign solvents—will be essential for creating libraries of pyrrolopyrazine derivatives in a more sustainable and efficient manner. rsc.org These synthetic innovations will accelerate the drug discovery process by making a wider range of complex analogues more accessible for biological evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
